![molecular formula C12H14Cl2N2 B1201018 Benzidine dihydrochloride CAS No. 531-85-1](/img/structure/B1201018.png)
Benzidine dihydrochloride
Overview
Description
Benzidine dihydrochloride is a crystalline solid . It has been used since the 1850s as the reagent base for the production of a large number of dyes, particularly azo dyes for wool, cotton, and leather . It has also been used in clinical laboratories for detection of blood, as a rubber compounding agent, in the manufacture of plastic films, for detection of hydrogen peroxide in milk, and for quantitative determination of nicotine .
Synthesis Analysis
Benzidine is prepared in a two-step process from nitrobenzene. First, the nitrobenzene is converted to 1,2-diphenylhydrazine, usually using iron powder as the reducing agent. Treatment of this hydrazine with mineral acids induces a rearrangement reaction to 4,4’-benzidine .Molecular Structure Analysis
The molecular formula of Benzidine dihydrochloride is C12H12N2.2ClH or C12H14Cl2N2 . The molecular weight is 257.16 g/mol . The IUPAC name is 4-(4-aminophenyl)aniline;dihydrochloride .Chemical Reactions Analysis
The acid-catalyzed benzidine rearrangement is a complex reaction. This reaction takes place through a multi-step mechanism where complexes with diradical character similar to those proposed by Dewar play a key role .Physical And Chemical Properties Analysis
Benzidine dihydrochloride is a white crystalline powder . It is soluble in water and alcohol . The compound darkens on exposure to air and light .Scientific Research Applications
Dye Manufacturing
Benzidine dihydrochloride is a key component in the production of dyes . It is used in the preparation of direct dyes, which do not require a mordant . The conversion of benzidine to the bis(diazonium) salt was once an integral step in this process .
Cyanide Detection
Benzidine dihydrochloride is used in a test for cyanide . An enzyme in blood causes the oxidation of benzidine to a distinctively blue-colored derivative . This reaction forms the basis of the cyanide detection test .
Congo Red Dye
The popular dye Congo Red is derived from benzidine . This dye has various applications, including as a pH indicator and in the textile industry .
Genotoxicity Studies
Benzidine dihydrochloride can be used in studies on its mechanisms of genotoxicity . Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations .
Carcinogenicity Studies
Benzidine dihydrochloride is recognized as a bladder carcinogen in humans and as a liver carcinogen in experimental animals . It is used in research to study its carcinogenic effects and the mechanisms behind them .
Exposure Hazard Studies
Benzidine dihydrochloride is the chemical basis of as many as 200 commercial dyes . Physiological processes can metabolize these dyes to release benzidine, thereby creating a potential exposure hazard . This aspect is studied to understand the risks associated with the use of benzidine-based dyes .
Mechanism of Action
Target of Action
Benzidine dihydrochloride, an organic compound with the formula (C6H4NH2)2, is an aromatic amine . It is primarily recognized as a bladder carcinogen in humans and a liver carcinogen in experimental animals . The primary targets of benzidine dihydrochloride are the bladder cells in humans and liver cells in animals .
Mode of Action
Benzidine dihydrochloride initiates tumors in the bladder under experimental conditions . It undergoes metabolic activation, which may proceed by peroxidase-catalyzed one-electron oxidation via free radical intermediates, or by N-acetylation followed by monooxygenase-catalyzed N-hydroxylation .
Biochemical Pathways
Benzidine dihydrochloride affects several biochemical pathways. It is metabolized to form reactive metabolites that bind covalently to hemoglobin . This binding indicates that 4-nitroso-4’-N-acetylaminobiphenyl is the major reactive metabolite in erythrocytes . Additionally, a hitherto unknown metabolic pathway of benzidine has been indicated .
Result of Action
The molecular and cellular effects of benzidine dihydrochloride’s action are primarily carcinogenic. It has been linked to bladder and pancreatic cancer in humans . In experimental animals, it has been recognized as a liver carcinogen .
Action Environment
The action, efficacy, and stability of benzidine dihydrochloride can be influenced by various environmental factors. For instance, in the environment, benzidine is found in either its “free” state (as an organic base), or as a salt (for example, benzidine dihydrochloride or benzidine sulfate) . The form in which benzidine is present can affect its absorption and subsequent action.
Safety and Hazards
Benzidine dihydrochloride is an environmental genotoxin that poses increased risks of cancer to exposed people . It has been significantly withdrawn from use in most industries because it is so carcinogenic . In August 2010, benzidine dyes were included in the U.S. EPA’s List of Chemicals of Concern .
Future Directions
The toxicity and toxicokinetic information presented in this chapter focuses on studies that involved benzidine, either in its free base or dihydrochloride forms . The distinction between “less serious” effects and “serious” effects is considered to be important because it helps the users of the profiles to identify levels of exposure at which major health effects start to appear .
properties
IUPAC Name |
4-(4-aminophenyl)aniline;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;;/h1-8H,13-14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAXWVDEYJEWRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2.2ClH, C12H14Cl2N2 | |
Record name | BENZIDINE DIHYDROCHLORIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
92-87-5 (Parent) | |
Record name | Benzidine dihydrochloride | |
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DSSTOX Substance ID |
DTXSID7020138 | |
Record name | Benzidine dihydrochloride | |
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Molecular Weight |
257.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzidine dihydrochloride is a white crystalline powder. (NTP, 1992), White solid; [CAMEO] Colorless crystalline solid; [MSDSonline] | |
Record name | BENZIDINE DIHYDROCHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/19858 | |
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Record name | Benzidine dihydrochloride | |
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Solubility |
1 to 5 mg/mL at 74.3 °F (NTP, 1992) | |
Record name | BENZIDINE DIHYDROCHLORIDE | |
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Vapor Pressure |
0.00000438 [mmHg] | |
Record name | Benzidine dihydrochloride | |
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Product Name |
Benzidine dihydrochloride | |
CAS RN |
531-85-1 | |
Record name | BENZIDINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19858 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Benzidine dihydrochloride | |
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Record name | [1,1'-Biphenyl]-4,4'-diamine, hydrochloride (1:2) | |
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Record name | Benzidine dihydrochloride | |
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Record name | Benzidine dihydrochloride | |
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Record name | BENZIDINE DIHYDROCHLORIDE | |
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Melting Point |
greater than 572 °F (NTP, 1992) | |
Record name | BENZIDINE DIHYDROCHLORIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19858 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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